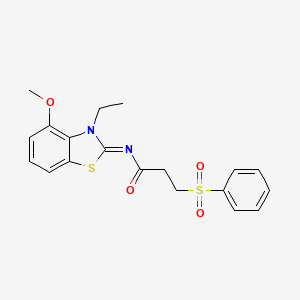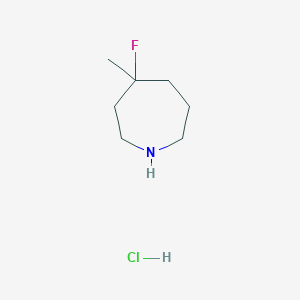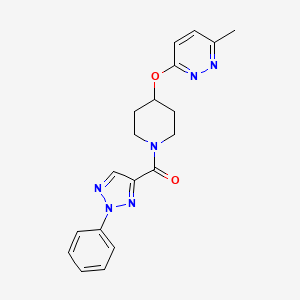
3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPO or BRPPO and has a molecular formula of C17H14BrN3O.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. The process involves converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These compounds were tested for antimicrobial and hemolytic activity, showing significant activity against selected microbial species, with less toxicity indicating potential for further biological screening and application trials (Gul et al., 2017).
Biological Properties and Synthesis Techniques
The synthesis of novel 1,3,4-oxadiazole derivatives has demonstrated increased anti-inflammatory and analgesic activities with a significant decrease in ulcerogenic activity. This suggests that cyclization of the carboxylic group into the 1,3,4-oxadiazole nucleus can enhance biological efficacy, potentially offering new avenues for the development of therapeutic agents with minimal side effects (Husain & Ajmal, 2009).
Antiviral Activities
Derivatives of 3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole have shown promising antiviral activity against the H5N1 avian influenza virus. The compounds exhibited significant effects in both EC50 and LD50 determinations, highlighting their potential as antiviral agents for combating avian influenza and other viral infections (Flefel et al., 2012).
Anticancer Potential
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has uncovered a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This finding opens up new possibilities for cancer treatment, with specific derivatives showing the ability to arrest cells in the G(1) phase before inducing apoptosis. The identification of the molecular target as TIP47, an IGF II receptor binding protein, further enhances the therapeutic potential of these compounds (Zhang et al., 2005).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds have demonstrated significant antimicrobial properties. These compounds, particularly those with a high number of fluorine atoms, exhibited potent activity against a range of bacterial and fungal strains, highlighting the role of fluorine in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-9,13,15,19,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVTKCKKCGAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156593333 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)

![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)
![6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B2943438.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)
![[5-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B2943442.png)

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2943444.png)
![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)

![N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943449.png)